molecular formula C21H21N3O4S B2411017 5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide CAS No. 898482-61-6

5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide

Cat. No. B2411017
CAS RN: 898482-61-6
M. Wt: 411.48
InChI Key: DBQVMRBJJFWEAN-UHFFFAOYSA-N
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Description

The compound “5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a phenyl group, a piperidine ring, and a sulfonyl group . These functional groups are common in many pharmaceuticals and bioactive compounds .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various reactions. For instance, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Piperidine derivatives are synthesized through intra- and intermolecular reactions . The synthesis of sulfonamide derivatives involves the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The isoxazole ring, phenyl group, piperidine ring, and sulfonyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the piperidine ring might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the isoxazole ring might confer certain chemical reactivity, while the piperidine ring might influence the compound’s basicity .

Scientific Research Applications

Antibacterial Activity

Research into N-substituted derivatives of related compounds has shown promising antibacterial properties against both Gram-negative and Gram-positive bacteria. This includes work on 1,3,4-oxadiazole bearing compounds, where the synthesis process and the antibacterial activity were carefully studied. These compounds have been highlighted for their moderate to significant antibacterial effectiveness (H. Khalid et al., 2016).

Antituberculosis Activity

Another study focused on thiazole-aminopiperidine hybrid analogues, which were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. The compounds exhibited antituberculosis activity and were not cytotoxic at effective doses, indicating their potential as therapeutic agents against tuberculosis (V. U. Jeankumar et al., 2013).

Antitumor Agents

A study on novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives revealed their potent anti-proliferative activities against breast cancer cell lines, along with significant inhibitory activities against PI3Kδ, suggesting their potential as novel antitumor agents (Jialong Guo et al., 2015).

Anti-inflammatory and Analgesic Activities

Research into 5-substituted 4-isoxazolecarboxamides demonstrated that some of these compounds possess slight anti-inflammatory, analgesic, and antipyretic activities in animal models, as well as platelet antiaggregating activity, which could be useful for developing new therapeutic agents (P. Fossa et al., 1991).

Alzheimer's Disease Treatment

A series of N-substituted derivatives were synthesized to explore new drug candidates for Alzheimer’s disease, showing enzyme inhibition activity against acetyl cholinesterase (AChE), which is a promising target for Alzheimer's therapy (A. Rehman et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its mechanism of action and to evaluate its safety and efficacy in biological systems .

properties

IUPAC Name

5-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-21(19-15-20(28-23-19)16-7-3-1-4-8-16)22-17-9-11-18(12-10-17)29(26,27)24-13-5-2-6-14-24/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQVMRBJJFWEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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